molecular formula C16H15F3N2O3S B11037116 2-{2-oxo-2-[(thiophen-2-ylmethyl)amino]ethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{2-oxo-2-[(thiophen-2-ylmethyl)amino]ethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11037116
M. Wt: 372.4 g/mol
InChI Key: RLJBBBLWYJTWFF-UHFFFAOYSA-N
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Description

2-{2-oxo-2-[(thiophen-2-ylmethyl)amino]ethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, a trifluoromethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-oxo-2-[(thiophen-2-ylmethyl)amino]ethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-oxo-2-[(thiophen-2-ylmethyl)amino]ethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{2-oxo-2-[(thiophen-2-ylmethyl)amino]ethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-oxo-2-[(thiophen-2-ylmethyl)amino]ethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The thiophene ring and trifluoromethyl group are key to its binding affinity and specificity. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.

    Trifluoromethylated Compounds: Compounds with trifluoromethyl groups but different core structures.

Uniqueness

2-{2-oxo-2-[(thiophen-2-ylmethyl)amino]ethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the combination of its thiophene ring, trifluoromethyl group, and acetamide moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H15F3N2O3S

Molecular Weight

372.4 g/mol

IUPAC Name

2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C16H15F3N2O3S/c17-16(18,19)11-3-1-4-12(7-11)21-15(23)10-24-9-14(22)20-8-13-5-2-6-25-13/h1-7H,8-10H2,(H,20,22)(H,21,23)

InChI Key

RLJBBBLWYJTWFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COCC(=O)NCC2=CC=CS2)C(F)(F)F

Origin of Product

United States

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